molecular formula C22H23N3O4 B2396779 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1788671-33-9

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2396779
CAS RN: 1788671-33-9
M. Wt: 393.443
InChI Key: PTBBOXRCZSRTGZ-UHFFFAOYSA-N
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Description

The compound “5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, an oxadiazole ring, and methoxy and ethoxy substituents . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The oxadiazole ring can be formed through cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an oxadiazole ring, and methoxy and ethoxy substituents . The stereochemistry of the molecule would be influenced by the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring can undergo various reactions, including ring-opening and functionalization .

properties

IUPAC Name

(2-ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-28-19-9-5-4-7-17(19)22(26)25-14-6-8-18(25)21-23-20(24-29-21)15-10-12-16(27-2)13-11-15/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBBOXRCZSRTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone

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